

OncoACP3 in Prostate Cancer: A Comparative Look at an Evolving Theranostic Platform

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Compound of Interest

Compound Name: *OncoACP3*

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the clinical and preclinical data available for **OncoACP3**, a novel small molecule targeting Prostatic Acid Phosphatase (ACP3) for the diagnosis and treatment of prostate cancer. This document summarizes the latest findings, placing them in the context of the current standard of care, particularly Prostate-Specific Membrane Antigen (PSMA)-targeted agents.

OncoACP3 is emerging as a promising new agent in the landscape of prostate cancer theranostics, a field currently dominated by PSMA-targeted radioligands. Developed by Philochem AG, **OncoACP3** is a small molecule radiotracer with a high affinity for Acid Phosphatase 3 (ACP3), a protein abundantly expressed in prostate cancer.[1] The platform includes both diagnostic ([⁶⁸Ga]Ga-**OncoACP3**) and therapeutic ([¹⁷⁷Lu]Lu-**OncoACP3** and [²²⁵Ac]Ac-**OncoACP3**) candidates. While the therapeutic agents are still in early-stage development, initial clinical data for the diagnostic compound shows potential for a complementary role to PSMA-targeted imaging.

Diagnostic OncoACP3: Early Clinical Findings

A phase I clinical trial (NCT06840535) is currently evaluating the safety and dosimetry of [⁶⁸Ga]Ga-**OncoACP3** for PET imaging in prostate cancer patients.[2] Initial results from the first cohort of patients have been encouraging, with no dose-limiting toxicities reported and a favorable safety profile characterized by selective tumor uptake and long residence time with minimal accumulation in healthy tissues.[1][3]

A key early insight into the diagnostic potential of **OncoACP3** comes from a retrospective, head-to-head comparison with [18F]F-PSMA-1007 PET in prostate cancer patients. This analysis provides the first glimpse into how **OncoACP3** may perform relative to the current imaging standard.

Table 1: Comparative Biodistribution and Tumor Uptake of [68Ga]Ga-OncoACP3-DOTA vs. PSMA-PET

Feature	[68Ga]Ga-OncoACP3-DOTA PET	[18F]F-PSMA-1007 PET	Reference(s)
Tumor Uptake (SUVmax)	Mean: 14.9 (Locoregional); 5.9 - 12.9 (Metastases)	Mean: 20.4 (Locoregional); 13.8 - 24.3 (Metastases)	[4]
Biodistribution	Cleaner profile with no salivary or lacrimal gland uptake. Lower uptake in liver, small intestine, spleen, and pancreas.	Known uptake in salivary and lacrimal glands, as well as liver, small intestine, spleen, and pancreas.	[5]
Bone Metastases Uptake	Higher uptake in a case study (210 vs 105), but no significant difference in the overall cohort.	Standard for detecting bone metastases.	[5]
Clinical Impact	Triggered changes in diagnostic work-up in 7/25 patients and therapeutic management in 9/25 patients.	N/A in this comparison	[5]

SUVmax: Maximum Standardized Uptake Value. Data is from a retrospective analysis and may not be representative of all patients.

The data suggests that while PSMA-PET may show higher SUVmax values in some lesions, [68Ga]Ga-**OncoACP3**-DOTA exhibits a "cleaner" biodistribution with less off-target uptake in healthy organs.[5] This could be particularly advantageous in reducing the ambiguity of scans. Notably, complementary uptake patterns were observed, where some patients had ACP3-positive/PSMA-negative lesions and vice versa, suggesting **OncoACP3** could be a valuable tool for patients with low PSMA-expressing tumors.[5]

Therapeutic OncoACP3: Preclinical Evidence

The therapeutic counterparts, [177Lu]Lu-**OncoACP3** and [225Ac]Ac-**OncoACP3**, are in earlier, preclinical stages of development, with a Phase I/II study anticipated to commence in 2026.[3] Preclinical studies in mouse models of prostate cancer have demonstrated that [177Lu]Lu-**OncoACP3** has potent single-agent anti-tumor activity at low doses.[1] These studies have also highlighted a rapid and selective accumulation in tumor masses with very low uptake in normal organs, including the kidneys and salivary glands.[1]

Experimental Protocols

Retrospective PET Scan Comparison ([68Ga]Ga-**OncoACP3**-DOTA vs. [18F]F-PSMA-1007)

The initial clinical comparison of [68Ga]Ga-**OncoACP3**-DOTA and [18F]F-PSMA-1007 was a retrospective analysis of the first 10 patients who underwent PET/CT with the **OncoACP3** tracer.[4] For comparison, 8 of these patients had also received a [18F]F-PSMA-1007 PET scan within a median of 19 days.[4] The [68Ga]Ga-**OncoACP3**-DOTA radiotracer was produced according to Section 13(2b) of the German Medicinal Products Act.[4]

Preclinical Efficacy of [177Lu]Lu-**OncoACP3**

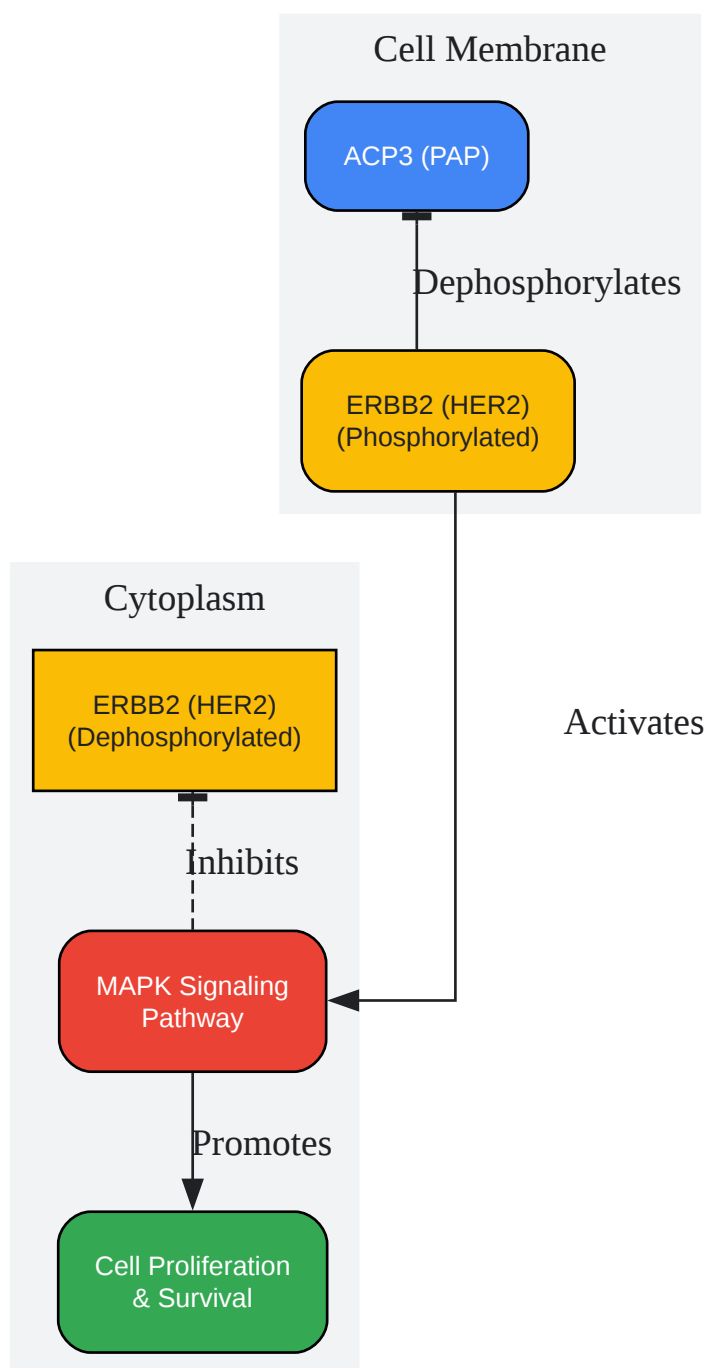
Information regarding the specific preclinical experimental protocols for [177Lu]Lu-**OncoACP3** is limited in the public domain. However, based on similar studies with other 177Lu-labeled small molecules for prostate cancer, a typical study design would likely involve:

- Cell Lines and Animal Models: Human prostate cancer cell lines (e.g., LNCaP, PC-3) with varying levels of ACP3 expression would be used to establish tumor xenografts in immunocompromised mice.
- Radiolabeling: The **OncoACP3** small molecule would be chelated with 177Lutetium.

- **Biodistribution Studies:** Tumor-bearing mice would be injected with $[^{177}\text{Lu}]\text{Lu-OncoACP3}$. At various time points post-injection, organs and tumors would be harvested, weighed, and the radioactivity measured to determine the percentage of injected dose per gram of tissue (%ID/g).
- **Therapy Studies:** Mice with established tumors would be treated with varying doses of $[^{177}\text{Lu}]\text{Lu-OncoACP3}$. Tumor growth would be monitored over time and compared to a control group receiving a vehicle. Key endpoints would include tumor volume, body weight, and overall survival.

OncoACP3's Mechanism of Action: Targeting ACP3

OncoACP3 targets Prostatic Acid Phosphatase (ACP3), also known as Prostatic Acid Phosphatase (PAP). ACP3 is a non-specific tyrosine phosphatase.^[5] In the context of prostate cancer, one of its key roles is as a tumor suppressor through the dephosphorylation of the ERBB2 (also known as HER2) receptor.^[2] This dephosphorylation leads to the deactivation of the downstream MAPK signaling pathway, which is involved in cell proliferation and survival.



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Figure 1: Simplified signaling pathway of ACP3's tumor suppressive function.

Concluding Remarks

OncoACP3 represents a novel and promising theranostic platform for prostate cancer. Early clinical data for the diagnostic agent [68Ga]Ga-**OncoACP3** suggests a favorable safety profile and a potentially complementary role to PSMA-PET, particularly in patients with low PSMA expression. The therapeutic agents, while still in preclinical development, have shown encouraging anti-tumor activity in animal models. As more clinical data becomes available, the role of **OncoACP3** in the diagnosis and treatment of prostate cancer will become clearer. Further studies are warranted to fully elucidate its clinical utility and to determine its optimal positioning in the management of this disease.

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